molecular formula C13H17N3O B094325 [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea CAS No. 16983-71-4

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea

Cat. No. B094325
CAS RN: 16983-71-4
M. Wt: 231.29 g/mol
InChI Key: LLHGGYCJJKWMJE-ADCBRGLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative that has a unique structure, which makes it suitable for use in different areas of research.

Mechanism Of Action

The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. However, it is believed that the compound exerts its biological activities by interacting with specific cellular targets. For example, it has been reported to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.

Biochemical And Physiological Effects

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has been shown to have various biochemical and physiological effects. For example, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus. In addition, it has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, there are also some limitations to its use. For example, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. Some of the potential areas of research include:
1. Development of new drugs: [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies as a potential anticancer, antiviral, and antibacterial agent. Further research is needed to develop new drugs based on this compound.
2. Mechanistic studies: The mechanism of action of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is still not fully understood. Further studies are needed to elucidate the molecular targets and pathways that are involved in its biological activities.
3. Toxicity studies: Although [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has shown promising results in preclinical studies, its toxicity profile has not been fully characterized. Further studies are needed to assess its safety and potential side effects.
4. Clinical trials: The efficacy and safety of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea need to be evaluated in clinical trials. These trials will provide valuable information on the potential use of this compound in the treatment of various diseases.
Conclusion
[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea is a promising compound that has potential applications in various fields of scientific research. Its unique structure and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action, toxicity profile, and potential clinical applications.

Synthesis Methods

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea can be synthesized using various methods. The most common method involves the reaction of 2-methyl-1-phenylpent-1-en-3-one with urea in the presence of a catalyst. This reaction results in the formation of [(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. It has also been reported to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

CAS RN

16983-71-4

Product Name

[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

[(Z)-[(E)-2-methyl-1-phenylpent-1-en-3-ylidene]amino]urea

InChI

InChI=1S/C13H17N3O/c1-3-12(15-16-13(14)17)10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H3,14,16,17)/b10-9+,15-12-

InChI Key

LLHGGYCJJKWMJE-ADCBRGLKSA-N

Isomeric SMILES

CC/C(=N/NC(=O)N)/C(=C/C1=CC=CC=C1)/C

SMILES

CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C

Canonical SMILES

CCC(=NNC(=O)N)C(=CC1=CC=CC=C1)C

synonyms

2-Methyl-1-phenyl-1-penten-3-one semicarbazone

Origin of Product

United States

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